4-Methoxy-9-aminomethyl-9,10-dihydroanthracene
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Overview
Description
4-methoxy-9-aminomethyl-9,10-dihydroanthracene is an organic compound known for its unique chemical structure and properties. It is a derivative of 9-aminomethyl-9,10-dihydroanthracene, which is recognized for its role as a selective antagonist for the 5-HT2A receptor
Preparation Methods
The synthesis of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dihydroanthracene and methoxy-substituted benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-methoxy-9-aminomethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-9-aminomethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological receptors, particularly the 5-HT2A receptor, which is involved in various physiological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a receptor antagonist in the treatment of neurological disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound acts as an antagonist, blocking the receptor’s activity and modulating the associated signaling pathways . This interaction can influence various physiological processes and has implications for therapeutic applications.
Comparison with Similar Compounds
4-methoxy-9-aminomethyl-9,10-dihydroanthracene can be compared with other similar compounds, such as:
9-aminomethyl-9,10-dihydroanthracene: The parent compound, known for its selective antagonism of the 5-HT2A receptor.
Methoxy-substituted derivatives: These compounds exhibit different binding affinities and selectivities at the 5-HT2A receptor, depending on the position and nature of the methoxy substitution.
Spiro derivatives: Compounds like spiro[9,10-dihydroanthracene]-9,3’-pyrrolidine have unique structural features and high receptor affinity.
The uniqueness of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene lies in its specific methoxy substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H17NO |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
(4-methoxy-9,10-dihydroanthracen-9-yl)methanamine |
InChI |
InChI=1S/C16H17NO/c1-18-16-8-4-7-13-14(16)9-11-5-2-3-6-12(11)15(13)10-17/h2-8,15H,9-10,17H2,1H3 |
InChI Key |
ZJILWLYMMRQWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=CC=CC=C3C2CN |
Origin of Product |
United States |
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